Cas no 54132-20-6 (6-(4-methylpiperazin-1-yl)pyridin-2-amine)

6-(4-Methylpiperazin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 2-position and a 4-methylpiperazinyl moiety at the 6-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of both amino and methylpiperazine groups enhances its reactivity, enabling selective functionalization for drug discovery efforts. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. The compound is often utilized in the development of kinase inhibitors and other therapeutic agents targeting neurological or oncological pathways.
6-(4-methylpiperazin-1-yl)pyridin-2-amine structure
54132-20-6 structure
商品名:6-(4-methylpiperazin-1-yl)pyridin-2-amine
CAS番号:54132-20-6
MF:C10H16N4
メガワット:192.26084
MDL:MFCD18259524
CID:1113658
PubChem ID:21961427

6-(4-methylpiperazin-1-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-(4-methyl-1-piperazinyl)-2-Pyridinamine
    • 6-(4-methylpiperazin-1-yl)pyridin-2-amine
    • SCHEMBL3154750
    • SCHEMBL22756556
    • DA-05065
    • CS-0098466
    • 2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
    • D75945
    • AKOS015942715
    • 6-amino-2-(4-methyl-1-piperazinyl)pyridine
    • EN300-2771010
    • SBHJKIRVTPGZOV-UHFFFAOYSA-N
    • 54132-20-6
    • KS-9103
    • MDL: MFCD18259524
    • インチ: InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12)
    • InChIKey: SBHJKIRVTPGZOV-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)C2=CC=CC(=N2)N

計算された属性

  • せいみつぶんしりょう: 192.137496527g/mol
  • どういたいしつりょう: 192.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 45.4Ų

6-(4-methylpiperazin-1-yl)pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM335967-1g
6-(4-Methylpiperazin-1-yl)pyridin-2-amine
54132-20-6 95%+
1g
$562 2022-08-31
Chemenu
CM335967-1g
6-(4-Methylpiperazin-1-yl)pyridin-2-amine
54132-20-6 95%+
1g
$1444 2021-08-18
Enamine
EN300-2771010-0.5g
6-(4-methylpiperazin-1-yl)pyridin-2-amine
54132-20-6 95.0%
0.5g
$457.0 2025-03-20
Enamine
EN300-2771010-10.0g
6-(4-methylpiperazin-1-yl)pyridin-2-amine
54132-20-6 95.0%
10.0g
$2516.0 2025-03-20
Enamine
EN300-2771010-10g
6-(4-methylpiperazin-1-yl)pyridin-2-amine
54132-20-6
10g
$4236.0 2023-09-10
Aaron
AR01JRYC-10g
2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
54132-20-6 95%
10g
$5850.00 2023-12-15
1PlusChem
1P01JRQ0-1g
2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
54132-20-6 97%
1g
$643.00 2024-04-30
Aaron
AR01JRYC-5g
2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
54132-20-6 95%
5g
$3955.00 2023-12-15
Aaron
AR01JRYC-50mg
2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
54132-20-6 95%
50mg
$340.00 2023-12-15
Aaron
AR01JRYC-100mg
2-Pyridinamine, 6-(4-methyl-1-piperazinyl)-
54132-20-6 97%
100mg
$155.00 2025-02-14

6-(4-methylpiperazin-1-yl)pyridin-2-amine 関連文献

6-(4-methylpiperazin-1-yl)pyridin-2-amineに関する追加情報

Introduction to 6-(4-methylpiperazin-1-yl)pyridin-2-amine (CAS No. 54132-20-6)

6-(4-methylpiperazin-1-yl)pyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 54132-20-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of 6-(4-methylpiperazin-1-yl)pyridin-2-amine consists of a pyridine ring fused with a piperazine moiety, which is a common pharmacophore in many bioactive molecules. The presence of the 4-methylpiperazine substituent enhances the compound's solubility and bioavailability, while the pyridine ring contributes to its interaction with various biological targets. This unique combination has positioned it as a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of 6-(4-methylpiperazin-1-yl)pyridin-2-amine. Studies have indicated that this compound exhibits promising activities in several disease models, including central nervous system (CNS) disorders and inflammatory conditions. The piperazine moiety, in particular, is known for its ability to modulate neurotransmitter systems, which makes it a attractive candidate for developing drugs targeting neurological diseases.

One of the most compelling aspects of 6-(4-methylpiperazin-1-yl)pyridin-2-amine is its potential as an intermediate in the synthesis of more complex pharmacological entities. Researchers have leveraged its structural framework to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the pyridine ring have been explored to improve interactions with receptors such as serotonin and dopamine transporters, which are crucial in the treatment of depression and schizophrenia.

The synthesis of 6-(4-methylpiperazin-1-yl)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the expertise required in medicinal chemistry for its production.

Recent advancements in computational chemistry have further accelerated the study of 6-(4-methylpiperazin-1-yl)pyridin-2-amine. Molecular modeling techniques have been used to predict its binding modes with biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental investigations, offering a holistic understanding of the compound's pharmacological profile. Such integrative approaches are essential for optimizing drug candidates and advancing them towards clinical development.

The therapeutic potential of 6-(4-methylpiperazin-1-yl)pyridin-2-amine has also been explored in preclinical models. Initial studies have demonstrated its efficacy in reducing inflammation and modulating pain perception, suggesting its utility in treating chronic inflammatory diseases and neuropathic pain conditions. Additionally, its interaction with enzymes and receptors involved in metabolic pathways has raised interest in its potential role in managing metabolic disorders.

As research continues to unfold, the applications of 6-(4-methylpiperazin-1-yipyridin -2 -amine) are expected to expand further. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms holds promise for uncovering new therapeutic modalities involving this compound. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation, translating these findings into tangible clinical benefits for patients worldwide.

In conclusion, 6-(4-methyl-piperazin -1 -yipyridin -2 -amine (CAS No. 54132 -20 -6) represents a fascinating compound with diverse pharmacological applications. Its unique structural features, coupled with emerging research findings, position it as a cornerstone in modern drug discovery efforts aimed at addressing complex diseases. As scientific understanding evolves, 6-(4-methyl-piperazin -1 -yipyridin -2 -amine) is poised to play an increasingly pivotal role in shaping future therapeutic strategies across multiple medical disciplines.

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